molecular formula C8H7BrO3 B1300133 (R)-4-Bromomandelic acid CAS No. 32189-34-7

(R)-4-Bromomandelic acid

Cat. No. B1300133
Key on ui cas rn: 32189-34-7
M. Wt: 231.04 g/mol
InChI Key: BHZBRPQOYFDTAB-SSDOTTSWSA-N
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Patent
US07935688B2

Procedure details

A solution of trimethylsilyldiazomethane in hexane (2 M, 1.4 mL, 2.8 mmol) was added to a solution of 4-bromo-phenyl-hydroxy-acetic acid (506 mg, 2.19 mmol) in benzene (2.1 mL)-methanol (1.0 mL) under cooling with ice, and the mixture was stirred at room temperature for five minutes. The reaction mixture was concentrated under reduced pressure. The residue was purified by silica gel chromatography (hexane/ethyl acetate=3/1) to give the title compound (500 mg, 93%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
506 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
C[Si](C=[N+]=[N-])(C)C.[CH3:8]CCCCC.[Br:14][C:15]1[CH:20]=[CH:19][C:18]([CH:21]([OH:25])[C:22]([OH:24])=[O:23])=[CH:17][CH:16]=1.CO>C1C=CC=CC=1>[CH3:8][O:23][C:22](=[O:24])[CH:21]([C:18]1[CH:17]=[CH:16][C:15]([Br:14])=[CH:20][CH:19]=1)[OH:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
1.4 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
506 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C(=O)O)O
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Name
Quantity
2.1 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (hexane/ethyl acetate=3/1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(C(O)C1=CC=C(C=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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